molecular formula C11H12N2O3 B15080271 2-Hydroxyimino-3-oxo-N-O-tolyl-butyramide

2-Hydroxyimino-3-oxo-N-O-tolyl-butyramide

Cat. No.: B15080271
M. Wt: 220.22 g/mol
InChI Key: XXFJVZGOHDCBRK-CSKARUKUSA-N
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Description

2-Hydroxyimino-3-oxo-N-O-tolyl-butyramide is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . It is also known by other names such as 2-hydroximinoacetoacet-o-toluidide . This compound is characterized by the presence of a hydroxyimino group, a keto group, and an N-O-tolyl group attached to a butyramide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2-Hydroxyimino-3-oxo-N-O-tolyl-butyramide may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyimino-3-oxo-N-O-tolyl-butyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted butyramides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydroxyimino-3-oxo-N-O-tolyl-butyramide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxyimino-3-oxo-N-O-tolyl-butyramide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the keto group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyimino-3-oxo-N-phenyl-butyramide
  • 2-Hydroxyimino-3-oxo-N-methyl-butyramide
  • 2-Hydroxyimino-3-oxo-N-ethyl-butyramide

Uniqueness

2-Hydroxyimino-3-oxo-N-O-tolyl-butyramide is unique due to the presence of the N-O-tolyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

(E)-3-hydroxy-N-(2-methylphenyl)-2-nitrosobut-2-enamide

InChI

InChI=1S/C11H12N2O3/c1-7-5-3-4-6-9(7)12-11(15)10(13-16)8(2)14/h3-6,14H,1-2H3,(H,12,15)/b10-8+

InChI Key

XXFJVZGOHDCBRK-CSKARUKUSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C(/C)\O)/N=O

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=C(C)O)N=O

Origin of Product

United States

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